

# YKL-05-099 Application Notes for Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

YKL-05-099 is a potent, small-molecule pan-inhibitor of Salt-Inducible Kinases (SIKs), with IC50 values of approximately 10 nM, 40 nM, and 30 nM for SIK1, SIK2, and SIK3, respectively. [1][2] SIKs are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating inflammatory responses. By inhibiting SIKs, YKL-05-099 modulates the production of both pro- and anti-inflammatory cytokines, making it a valuable tool for studying inflammation and a potential therapeutic agent for inflammatory diseases. These application notes provide a comprehensive overview of YKL-05-099 dosage and administration in various mouse models of inflammation, along with detailed experimental protocols.

## **Mechanism of Action**

YKL-05-099 exerts its anti-inflammatory effects by inhibiting the kinase activity of SIKs. This inhibition leads to the modulation of downstream signaling pathways that control the expression of inflammatory genes. A key mechanism involves the regulation of transcription factors such as CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). SIK inhibition leads to the dephosphorylation and nuclear translocation of CRTCs, which in turn promotes the transcription of the anti-inflammatory cytokine Interleukin-10 (IL-10). Concurrently, SIK inhibition prevents the phosphorylation and inactivation of Class IIa HDACs, leading to the suppression of pro-inflammatory cytokine expression, including Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-12.





Click to download full resolution via product page

Caption: SIK Inhibition Pathway by YKL-05-099.

# Data Presentation In Vivo Efficacy of YKL-05-099 in Mouse Models



| Model                                                                | Mouse Strain | YKL-05-099<br>Dosage                                                          | Administration<br>Route                   | Key Findings                                                                                            |
|----------------------------------------------------------------------|--------------|-------------------------------------------------------------------------------|-------------------------------------------|---------------------------------------------------------------------------------------------------------|
| Lipopolysacchari<br>de (LPS)-<br>induced<br>Systemic<br>Inflammation | C57BL/6      | 5-50 mg/kg                                                                    | Intraperitoneal<br>(IP)                   | Dose-dependent<br>decrease in<br>serum TNF-α<br>and increase in<br>serum IL-10.[2]                      |
| Salt-Sensitive<br>Hypertension                                       | C57BL/6J     | 20 mg/kg/day                                                                  | Intraperitoneal<br>(IP)                   | Attenuated macrophage infiltration, oxidative stress, and kidney damage.[3]                             |
| Collagen-<br>Induced Arthritis<br>(CIA)                              | DBA/1        | Not specified in detail, but other SIK inhibitors have been used effectively. | Not specified                             | Another SIK inhibitor, GLPG3970, showed a dosedependent improvement in disease activity score.[4]       |
| Dextran Sulfate<br>Sodium (DSS)-<br>induced Colitis                  | C57BL/6      | (Proposed) 10-<br>20 mg/kg/day                                                | Intraperitoneal<br>(IP) or Oral<br>Gavage | Based on efficacy in other inflammation models, YKL-05- 099 is expected to reduce colonic inflammation. |

# Pharmacokinetic and In Vitro Properties of YKL-05-099



| Property          | Value                                                                                                           |  |
|-------------------|-----------------------------------------------------------------------------------------------------------------|--|
| IC50              |                                                                                                                 |  |
| SIK1              | ~10 nM                                                                                                          |  |
| SIK2              | ~40 nM                                                                                                          |  |
| SIK3              | ~30 nM                                                                                                          |  |
| Solubility        |                                                                                                                 |  |
| DMSO              | 100 mg/mL (166.63 mM)[1]                                                                                        |  |
| In Vivo Stability | Stable in mouse liver microsomes for >2 hours. [2]                                                              |  |
| Bioavailability   | Achieves free serum concentrations above its IC50 for SIK2 inhibition for >16 hours at well-tolerated doses.[1] |  |

# Experimental Protocols Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to study acute systemic inflammatory responses.

#### Materials:

- YKL-05-099
- Vehicle solution: 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline.[2]
- Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)
- Sterile, pyrogen-free saline
- 8-10 week old C57BL/6 mice

#### Protocol:



- Preparation of YKL-05-099: Dissolve YKL-05-099 in the vehicle solution to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a 1 mg/mL solution to inject 200 μL).
- YKL-05-099 Administration: Administer the prepared YKL-05-099 solution or vehicle control to mice via intraperitoneal (IP) injection.
- Inflammation Induction: 15-30 minutes after YKL-05-099 administration, inject LPS (0.5 1 mg/kg) dissolved in sterile saline via IP injection.[5]
- Monitoring and Sample Collection:
  - Monitor mice for signs of endotoxemia (lethargy, piloerection, huddled posture).
  - At desired time points (e.g., 1, 2, 4, 6, or 24 hours post-LPS injection), collect blood via cardiac puncture or tail vein for serum cytokine analysis (TNF-α, IL-6, IL-10).[5]
  - Tissues such as the spleen, liver, and lungs can be harvested for analysis of inflammatory markers.





Click to download full resolution via product page

Caption: LPS-Induced Inflammation Workflow.



# **Collagen-Induced Arthritis (CIA)**

A widely used model for rheumatoid arthritis, characterized by chronic joint inflammation, pannus formation, and cartilage and bone erosion.[6][7]

#### Materials:

- YKL-05-099
- Vehicle solution
- Bovine or chicken type II collagen (CII)
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- 8-10 week old male DBA/1 mice

#### Protocol:

- Preparation of CII Emulsion:
  - Dissolve CII in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
  - Prepare an emulsion by mixing the CII solution with an equal volume of CFA (for primary immunization) or IFA (for booster immunization) until a stable emulsion is formed.
- Primary Immunization (Day 0):
  - $\circ\,$  Anesthetize mice and inject 100  $\mu L$  of the CII/CFA emulsion intradermally at the base of the tail.
- Booster Immunization (Day 21):
  - Inject 100 μL of the CII/IFA emulsion intradermally at a site near the primary injection.
- YKL-05-099 Treatment (Prophylactic or Therapeutic):



- Prophylactic: Begin daily IP injections of YKL-05-099 (e.g., 10-20 mg/kg) or vehicle from day 20 (before the onset of clinical signs) until the end of the experiment.
- Therapeutic: Begin daily IP injections of YKL-05-099 or vehicle upon the first appearance of clinical signs of arthritis (e.g., paw swelling and redness).

#### Clinical Assessment:

- Monitor mice daily for the onset and severity of arthritis starting from day 21.
- Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema,
   2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw,
   4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.

#### Terminal Analysis:

- At the end of the study (e.g., day 42-56), collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
- Collect blood for measurement of anti-CII antibodies and inflammatory cytokines.





Click to download full resolution via product page

Caption: Collagen-Induced Arthritis Workflow.

# **Dextran Sulfate Sodium (DSS)-Induced Colitis**

This model mimics human ulcerative colitis and is characterized by bloody diarrhea, weight loss, and colonic inflammation.

Materials:

YKL-05-099



- Vehicle solution
- Dextran sulfate sodium (DSS; 36-50 kDa)
- 8-10 week old C57BL/6 mice

#### Protocol:

- · Induction of Acute Colitis:
  - Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
- YKL-05-099 Treatment:
  - Begin daily administration of YKL-05-099 (e.g., 10-20 mg/kg, IP or oral gavage) or vehicle concurrently with the initiation of DSS treatment.
- Monitoring:
  - Record body weight, stool consistency, and the presence of blood in the stool daily.
  - Calculate a Disease Activity Index (DAI) based on these parameters.
- Terminal Analysis:
  - At the end of the DSS administration period (or when humane endpoints are reached),
     euthanize the mice.
  - Measure the length of the colon.
  - Collect colonic tissue for histological assessment of inflammation, ulceration, and epithelial damage.
  - Colonic tissue can also be used for myeloperoxidase (MPO) assay to quantify neutrophil infiltration and for cytokine analysis.





Click to download full resolution via product page

Caption: DSS-Induced Colitis Workflow.

# Conclusion



**YKL-05-099** is a versatile and effective tool for the in vivo study of inflammation. Its ability to modulate both pro- and anti-inflammatory cytokine production through SIK inhibition makes it a compound of significant interest for researchers in immunology and drug development. The protocols outlined above provide a framework for utilizing **YKL-05-099** in common mouse models of inflammation. Researchers should optimize dosages and treatment schedules based on their specific experimental goals and the severity of the induced inflammation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Treatment with YKL-05-099, a salt inducible kinase (SIK) inhibitor, attenuates salt-sensitive hypertension: The molecular outcomes of SIK in the kidney PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recovery from an acute systemic and central LPS-inflammation challenge is affected by mouse sex and genetic background PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collagen-induced arthritis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for the induction of arthritis in C57BL/6 mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YKL-05-099 Application Notes for Mouse Models of Inflammation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605874#ykl-05-099-dosage-for-mouse-models-of-inflammation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com